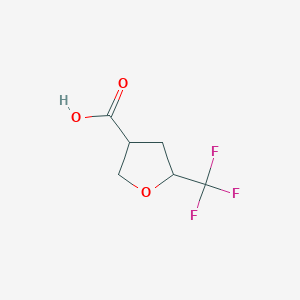
NBTIs-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NBTIs-IN-6 is a novel bacterial topoisomerase inhibitor with promising antibacterial activity. It targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, and cell division . This compound has shown efficacy against various bacterial strains, including those resistant to fluoroquinolones .
Vorbereitungsmethoden
The synthesis of NBTIs-IN-6 involves multiple steps, starting with the preparation of key intermediates. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity . Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters to achieve cost-effective and efficient synthesis .
Analyse Chemischer Reaktionen
NBTIs-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
NBTIs-IN-6 has a wide range of scientific research applications:
Wirkmechanismus
NBTIs-IN-6 exerts its effects by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV. These enzymes are responsible for maintaining the correct topological state of bacterial DNA, which is crucial for DNA replication and transcription . By binding to these enzymes, this compound stabilizes the enzyme-DNA complex, leading to the formation of single-stranded DNA breaks and preventing the progression of the bacterial cell cycle . This ultimately results in bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
NBTIs-IN-6 is unique compared to other bacterial topoisomerase inhibitors due to its dual-targeting ability and enhanced antibacterial activity . Similar compounds include:
Gepotidacin: Another novel bacterial topoisomerase inhibitor currently in clinical trials.
Fluoroquinolones: A class of antibiotics that also target bacterial topoisomerases but have different binding modes and resistance profiles.
Spiropyrimidinetriones: Compounds that enhance DNA cleavage mediated by bacterial gyrase.
This compound stands out due to its ability to induce both single- and double-stranded DNA breaks, offering a unique mechanism of action compared to other inhibitors .
Eigenschaften
Molekularformel |
C25H27FN4O6 |
|---|---|
Molekulargewicht |
498.5 g/mol |
IUPAC-Name |
(3S,3aR,6R,6aS)-3-(2,3-dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethylamino)-6-[2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)ethyl]-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]furan-6-ol |
InChI |
InChI=1S/C25H27FN4O6/c1-32-21-3-2-17-22(30-21)15(16(26)10-29-17)4-5-25(31)13-36-23-18(12-35-24(23)25)28-9-14-8-19-20(11-27-14)34-7-6-33-19/h2-3,8,10-11,18,23-24,28,31H,4-7,9,12-13H2,1H3/t18-,23+,24-,25+/m0/s1 |
InChI-Schlüssel |
QWVOWTQCAWDAIT-LVEBQJTPSA-N |
Isomerische SMILES |
COC1=NC2=C(C(=CN=C2C=C1)F)CC[C@]3(CO[C@H]4[C@@H]3OC[C@@H]4NCC5=CC6=C(C=N5)OCCO6)O |
Kanonische SMILES |
COC1=NC2=C(C(=CN=C2C=C1)F)CCC3(COC4C3OCC4NCC5=CC6=C(C=N5)OCCO6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13924998.png)


![[2-[Hydroxy-[2-(2-methylprop-2-enoyloxy)ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium](/img/structure/B13925013.png)

![2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13925030.png)


